(4R)-4-phenyl-1,3-thiazolidin-2-one
Description
(4R)-4-Phenyl-1,3-thiazolidin-2-one is a chiral heterocyclic compound featuring a five-membered thiazolidinone ring with a phenyl group at the 4-position in the R-configuration. The thiazolidinone scaffold consists of a sulfur atom at position 1, a nitrogen at position 3, and a ketone group at position 2. This structural motif is pharmacologically significant due to its resemblance to bioactive molecules, particularly in antimicrobial, antiviral, and antidiabetic agents . The stereochemistry at the 4-position (R-configuration) is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent activities .
The compound’s synthesis typically involves condensation reactions, such as the cyclization of thiourea derivatives with aldehydes or ketones, or multicomponent reactions employing thioglycolic acid . Its applications span drug discovery intermediates, chiral auxiliaries, and ligands in asymmetric catalysis .
Properties
IUPAC Name |
(4R)-4-phenyl-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGLEWKVOIXBM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Oxazolidinone Derivatives
- Example: (4R)-4-Phenyl-1,3-oxazolidin-2-one Key Differences: Replaces sulfur at position 1 with oxygen, altering electronic properties (lower polarizability, higher electronegativity). Applications: Serves as a precursor in the synthesis of Ezetimibe (a cholesterol-lowering drug) and as a chiral auxiliary in asymmetric synthesis . Synthetic Efficiency: Synthesized via radical cyclization with yields >89% . Bioactivity: Oxazolidinones (e.g., linezolid) are established antibiotics, but the phenyl-substituted variant here primarily functions as an intermediate.
Thiazolidine-2-thiones
- Example : (4R)-4-Phenyl-1,3-thiazolidine-2-thione
- Key Differences : Replaces the ketone (C=O) with a thione (C=S), enhancing sulfur’s nucleophilicity and altering solubility.
- Bioactivity : Rhodanine derivatives (e.g., 3-phenyl-2-thioxo-thiazolidin-4-one) exhibit anticonvulsant, antibacterial, and antidiabetic properties .
- Stereochemical Impact : The R-configuration improves binding specificity to enzymes like protein tyrosine phosphatases .
Substituted Thiazolidinones
- Example : 3-(6,7-Substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one
- Key Differences : Incorporates benzothiazole and substituted phenyl groups, increasing planarity and lipophilicity.
- Bioactivity : Demonstrates enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration .
- Synthetic Routes : Schiff base condensation followed by cyclization with thioglycolic acid (yields: 70–85%) .
Comparative Data Table
Key Research Findings
Electronic Effects: Sulfur in thiazolidinones enhances nucleophilicity compared to oxazolidinones, improving interactions with electrophilic enzyme residues .
Stereochemical Influence : The R-configuration in (4R)-4-phenyl derivatives increases target specificity, as seen in rhodanine-based antidiabetic agents .
Substituent Impact : Bulkier groups (e.g., benzothiazole) improve antimicrobial potency but may reduce solubility .
Synthetic Accessibility: Radical cyclization (oxazolidinones) and multicomponent reactions (thiazolidinones) offer high yields, but thione derivatives require stringent conditions for thiol incorporation .
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